Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether is a chemically modified derivative of pravastatin, a well-known statin used primarily for cholesterol-lowering effects. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of more effective lipid-lowering agents and other therapeutic uses.
The compound is synthesized from pravastatin, which is derived from fermentation processes involving specific strains of fungi. The modification to create Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether involves chemical reactions that introduce tert-butyldimethylsilyl ether groups, enhancing the compound's stability and bioavailability.
Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether falls under the class of statins, specifically as a lactone derivative. Statins are classified as HMG-CoA reductase inhibitors, which are crucial in managing hyperlipidemia and preventing cardiovascular diseases.
The synthesis of Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether typically involves several key steps:
The molecular structure of Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether can be represented as follows:
The compound features a lactone ring, which contributes to its pharmacological properties, along with two tert-butyldimethylsilyl ether groups that enhance its lipophilicity and stability.
Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether can participate in several chemical reactions:
Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether functions primarily through inhibition of HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis. By blocking this enzyme's activity, the compound effectively reduces cholesterol levels in the bloodstream.
Thermal analysis (e.g., Differential Scanning Calorimetry) can provide insights into thermal stability and phase transitions.
Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether has potential applications in various fields:
This compound exemplifies how structural modifications can enhance pharmacological properties while retaining core biological activities associated with statins. Further research could elucidate additional therapeutic applications beyond cholesterol management.
Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether is systematically named as:[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylpentanoate (CAS No. 159224-68-7) [1] [10]. Its molecular formula is C₃₆H₆₄O₆Si₂, with a molecular weight of 649.06 g/mol [5] [7].
The name reflects three key components:
Table 1: Molecular Attributes of Homopravastatin Lactone Di-TBDMS Ether
Property | Value |
---|---|
CAS Registry Number | 159224-68-7 |
Molecular Formula | C₃₆H₆₄O₆Si₂ |
Exact Mass | 649.06 g/mol |
IUPAC Name | [(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylpentanoate |
Protection Groups | Di-(tert-butyldimethylsilyl) ether |
The compound exhibits seven chiral centers with defined configurations:
The TBDMS groups (tert-butyldimethylsilyl) protect two alcohol functionalities, enhancing steric hindrance and chemical stability. These groups exhibit ~10⁴-fold greater hydrolytic stability than trimethylsilyl (TMS) ethers due to the bulky tert-butyl group shielding the Si-O bond [2] [9]. The stereochemical integrity is preserved during silylation, as TBDMS protection under standard conditions (imidazole/DMF) does not epimerize adjacent chiral centers [2] [6].
Table 2: Stereochemical Features and Protection Chemistry
Structural Element | Stereochemistry/Properties |
---|---|
Hexahydronaphthalene core | 1S,3S,7S,8S,8aR (5 chiral centers) |
δ-Lactone ring | 2R,4R (2 chiral centers) |
2-Methylpentanoate chain | 2S configuration |
TBDMS ether stability | Stable: pH 4–12 (RT), Base-sensitive nucleophilesLabile: Fluoride sources (e.g., TBAF), Strong acids |
Homopravastatin differs from Pravastatin solely in the ester side chain:
Both share identical core structures:
The lactone di-TBDMS ether derivatives of both compounds serve as regulatory-grade impurities for analytical method validation (AMV) and Quality Control (QC) during Pravastatin production [1] [4]. The TBDMS protection enables precise chromatographic analysis by:
Table 3: Comparative Structural Features of Statin Lactone Di-TBDMS Ethers
Feature | Homopravastatin Lactone Di-TBDMS Ether | Pravastatin Lactone Di-TBDMS Ether |
---|---|---|
CAS Number | 159224-68-7 [1] | 136980-32-0 [4] |
Ester Side Chain | (2S)-2-Methylpentanoate | (2S)-2-Methylbutanoate |
Molecular Formula | C₃₆H₆₄O₆Si₂ | C₃₅H₆₂O₆Si₂ |
Molecular Weight | 649.06 g/mol | 635.04 g/mol |
Core Stereochemistry | 1S,3S,7S,8S,8aR (hexahydronaphthalene) | Identical |
Lactone Stereochemistry | 2R,4R | Identical |
Protection Groups | Di-TBDMS ether | Di-TBDMS ether |
The TBDMS ethers' stability profiles permit their use in analytical reference standards, as they resist degradation under standard QC laboratory conditions (e.g., neutral pH, room temperature) [2] [9]. Their selective deprotection can be achieved using fluoride sources (e.g., TBAF) without cleaving the lactone moiety [2] [6].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2